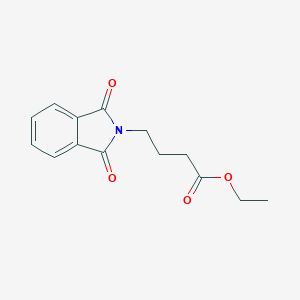

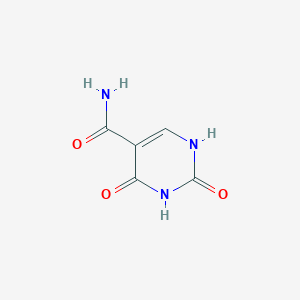

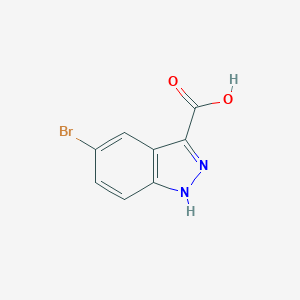

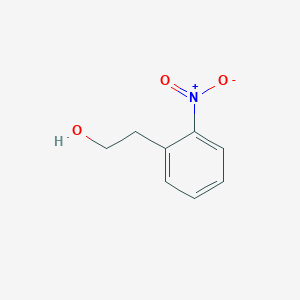

![molecular formula C12H9N3 B086503 2-苯基-1H-咪唑并[4,5-b]吡啶 CAS No. 1016-93-9](/img/structure/B86503.png)

2-苯基-1H-咪唑并[4,5-b]吡啶

描述

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives, including those with phenyl substitutions, often involves novel reactions under various conditions. A notable method includes the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine, utilizing microwave irradiation in ethylene glycol, which offers a convenient approach for generating these compounds (Tu et al., 2007). Additionally, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been employed for the facile synthesis of imidazo[4,5-b]pyridines and -pyrazines, providing a quick access to products with substitution at N1 and C2 (Rosenberg et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-phenyl-imidazo[4,5-b]pyridine derivatives has been elucidated through crystallographic studies. For example, ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate crystallizes with two independent molecules in the asymmetric unit, showcasing the influence of substituents on the molecular conformation and intermolecular interactions (Hjouji et al., 2016).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives engage in various chemical reactions, reflecting their chemical properties. The reactivity can be influenced by the nature of substituents on the imidazo[4,5-b]pyridine core. For instance, strategies for the synthesis of imidazo[1,2-a]pyridine derivatives through carbene transformations or C-H functionalizations highlight the compound's versatility in organic synthesis (Yu et al., 2018).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure and Hirshfeld surface analysis of imidazo[4,5-b]pyridine derivatives provide insight into their intermolecular interactions and physical stability (Bourichi et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-phenyl-1H-imidazo[4,5-b]pyridine are influenced by its heterocyclic structure, which imparts unique reactivity patterns. These compounds exhibit fluorescence and are involved in excited state intramolecular proton transfer (ESIPT), depending on the substitution pattern, which is significant for applications in optical materials and sensors (Stasyuk et al., 2012).

科学研究应用

晶体结构和分析:咪唑并[4,5-b]吡啶的衍生物表现出有趣的晶体结构和分子构象。这些结构通常由氢键和 π-π 堆叠相互作用稳定,这对于理解该化合物的化学行为和在材料科学中的潜在应用非常重要 (Bourichi 等人,2019).

新型骨架的合成:已经开发出构建吡咯并咪唑[1,2-a]吡啶骨架的新方法,这在多样性合成 (DOS) 中很有价值。这些骨架可以产生具有不同结构的小分子,可能对药物发现有用 (Zhang 等人,2019).

强心药的开发:咪唑并[4,5-b]吡啶衍生物已被发现具有正性肌力和血管扩张活性,表明其在开发非儿茶酚胺、非苷类强心药中的潜在用途 (Robertson 等人,1985).

抗菌和抗癌活性:某些咪唑并[4,5-b]吡啶衍生物已显示出抗菌和抗癌活性。这使它们成为治疗药物开发中进一步研究的候选者 (Banda 等人,2016).

抗胆碱酯酶潜力:咪唑[1,2-a]吡啶类化合物在治疗心脏和循环衰竭方面显示出潜力,一些衍生物是有效的乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 抑制剂,这在治疗阿尔茨海默病中很重要 (Kwong 等人,2019).

对癌细胞的细胞毒性:已经合成出新型的 2-苯基-3H-咪唑并[4,5-b]吡啶,并显示出对 MCF-7 人乳腺腺癌细胞系的高细胞毒性,表明其作为抗癌剂的潜力 (Püsküllü 等人,2015).

属性

IUPAC Name |

2-phenyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKJXWALYRGLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345779 | |

| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

1016-93-9 | |

| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

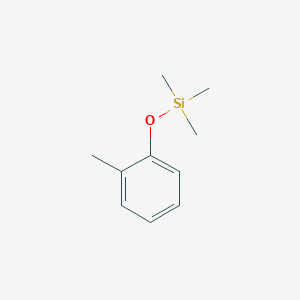

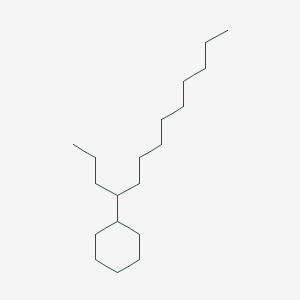

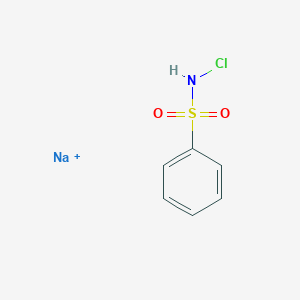

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)